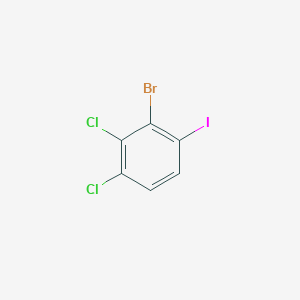

2-Bromo-3,4-dichloro-1-iodobenzene

Description

Historical Context and Evolution of Research on Halogenated Arenes

The study of halogenated aromatic compounds, or haloarenes, dates back to the 19th century, shortly after the structure of benzene (B151609) itself was elucidated. Early work focused on fundamental substitution reactions, establishing methods for introducing chlorine, bromine, and iodine onto the aromatic ring. numberanalytics.com The 20th century saw a dramatic increase in the production and application of certain halogenated arenes, most notably polychlorinated biphenyls (PCBs), which were valued for their chemical stability and insulating properties. ncert.nic.in

However, the very stability that made these compounds industrially useful also led to significant environmental persistence, bioaccumulation, and toxicity. This discovery in the mid-20th century triggered a major shift in research focus. A significant body of work became dedicated to understanding the environmental fate, transport, and toxicology of polyhalogenated aromatic hydrocarbons. nerc.ac.uknih.gov Concurrently, this led to the development of advanced analytical techniques for their detection and separation. nih.gov In more recent decades, the research narrative has evolved again. While environmental vigilance remains, the focus has pivoted towards harnessing the unique reactivity of haloarenes. They are now regarded as indispensable building blocks in synthetic organic chemistry, enabling the construction of complex molecular architectures. ncert.nic.in

Contemporary Significance of Highly Substituted Benzene Derivatives in Chemical Sciences

Highly substituted and polyhalogenated benzene derivatives are cornerstone molecules in modern chemical sciences, valued for their synthetic versatility and influence on molecular properties. Their significance spans several key areas:

Medicinal Chemistry and Agrochemicals: The introduction of halogen atoms is a critical strategy in drug design. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ncert.nic.innih.gov Polysubstituted aromatic cores are frequently found in pharmaceuticals and agrochemicals, where the specific placement of various substituents is crucial for efficacy. numberanalytics.comossila.com

Materials Science: Polyhalogenated benzenes serve as precursors for advanced materials, including liquid crystals, polymers with special properties, and organic semiconductors. ossila.commdpi.comyoutube.com The rigid benzene core and the influence of halogen substituents on intermolecular interactions are key to designing materials with desired electronic and optical properties.

Synthetic Intermediates: The differential reactivity of various halogen substituents on a single benzene ring (e.g., C-I vs. C-Br vs. C-Cl bonds) allows for programmed, regioselective synthesis. This makes polyhalogenated benzenes powerful platforms for creating complex molecules through sequential cross-coupling reactions. rsc.org

Supramolecular Chemistry: The ability of halogen atoms to act as "halogen bond" donors has become a major area of research. mdpi.com This non-covalent interaction is a powerful tool in crystal engineering and the design of self-assembling molecular systems, influencing the solid-state structure and properties of materials. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2BrCl2I |

|---|---|

Molecular Weight |

351.79 g/mol |

IUPAC Name |

3-bromo-1,2-dichloro-4-iodobenzene |

InChI |

InChI=1S/C6H2BrCl2I/c7-5-4(10)2-1-3(8)6(5)9/h1-2H |

InChI Key |

RPDMJOSIJDCXFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3,4 Dichloro 1 Iodobenzene and Analogous Polyhalogenated Arenes

Strategies for Regioselective Introduction of Halogens on the Benzene (B151609) Core

The synthesis of polyhalogenated benzenes presents a significant challenge due to the difficulty of controlling the position of incoming halogens. The directing effects of existing substituents play a crucial role, but often lead to a mixture of isomers. To overcome these limitations, specific strategies have been developed to achieve high regioselectivity.

Direct Halogenation Approaches and Their Limitations

Direct electrophilic halogenation of a benzene ring is a fundamental method for introducing halogen atoms. However, when multiple halogens are already present, the directing effects of these substituents can lead to a lack of regioselectivity. For instance, the chlorination of chlorobenzene (B131634) in the presence of a Lewis acid like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) yields a mixture of ortho- and para-dichlorobenzene, with the para isomer being the major product. youtube.comquora.com This is because the chlorine atom is an ortho-, para-director, albeit a deactivating one. quora.com

The inherent limitations of direct halogenation are exacerbated when attempting to synthesize a tetra-substituted benzene with a specific arrangement of four different halogens, such as in 2-bromo-3,4-dichloro-1-iodobenzene. The directing effects of the existing chloro- and bromo- substituents would likely lead to a complex mixture of products, making the isolation of the desired isomer difficult and inefficient.

Directed Ortho-Metallation (DoM) Assisted Halogenation Techniques

Directed ortho-metalation (DoM) offers a powerful solution to the challenge of regioselectivity in the synthesis of polysubstituted arenes. wikipedia.org This technique involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The DMG, which contains a heteroatom that can coordinate to the lithium, directs the deprotonation to the adjacent position, forming an aryllithium intermediate. wikipedia.org This intermediate can then react with an electrophile, such as a halogen source, to introduce a substituent at the specific ortho position. wikipedia.org

Common DMGs include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org The strength of the DMG influences the efficiency of the ortho-lithiation. organic-chemistry.org This method provides exceptional regiocontrol that is often not achievable through classical electrophilic aromatic substitution. wikipedia.org For the synthesis of a complex molecule like this compound, a DoM strategy could be envisioned where a suitable DMG directs the introduction of one of the halogens to a specific, otherwise unreactive, position.

Diazotization and Sandmeyer Reactions in the Preparation of Aryl Halides

The diazotization of aromatic amines followed by a Sandmeyer reaction is a versatile and widely used method for the introduction of halogens onto an aromatic ring. wikipedia.orgnih.govbohrium.com This two-step process allows for the synthesis of aryl halides with substitution patterns that may be difficult to achieve through direct halogenation. organic-chemistry.org

Synthesis of Precursor Amines for this compound Derivatization

The synthesis of this compound via a Sandmeyer reaction would necessitate a corresponding aniline (B41778) precursor, specifically 2-bromo-3,4-dichloroaniline. The synthesis of such a precursor would itself be a multi-step process involving the controlled introduction of the bromine and chlorine atoms onto an aniline or a precursor that can be later converted to an aniline. The regiochemistry of these halogenation steps would be critical to obtaining the correct substitution pattern.

Mechanistic Insights into Diazonium Salt Formation and Halide Introduction

The first step of the process is diazotization, where a primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, to form a diazonium salt. organic-chemistry.org The reaction is generally carried out at low temperatures to prevent the unstable diazonium salt from decomposing. The mechanism involves the formation of a nitrosyl cation or a related species which acts as the electrophile and attacks the nitrogen of the amine.

The subsequent Sandmeyer reaction involves the substitution of the diazonium group (-N₂⁺) with a halogen. wikipedia.org This transformation is typically catalyzed by copper(I) salts, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or in the case of iodination, often proceeds without a copper catalyst by using potassium iodide (KI). wikipedia.orgnih.govorganic-chemistry.org The reaction is believed to proceed through a radical mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst. wikipedia.org

For the synthesis of aryl iodides, the use of potassium iodide is common, and the reaction may not strictly follow the classical copper-catalyzed Sandmeyer pathway. nih.govorganic-chemistry.org

Metal-Catalyzed Cross-Coupling Approaches for Building this compound Skeletons

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions could potentially be employed to construct the heavily substituted benzene ring of this compound.

One of the most prominent cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst. acs.org This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules. acs.org One could envision a strategy where a di- or tri-halogenated benzene derivative undergoes a Suzuki-Miyaura coupling with a suitably functionalized boronic acid to introduce the remaining substituents.

Other cross-coupling reactions, such as those catalyzed by nickel or copper, could also be considered. acs.orgrsc.org For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of multisubstituted allenes from organoiodides. acs.org While not directly applicable to the target molecule, this demonstrates the potential of modern cross-coupling methods to construct highly substituted frameworks.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net These reactions, including the Suzuki-Miyaura, Heck, Stille, and Negishi couplings, have become indispensable in organic synthesis. wikipedia.orgnih.govorganic-chemistry.orgwikipedia.orgnih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com The cycle begins with the oxidative addition of a low-valent palladium species into a carbon-halogen bond. nih.gov This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the active palladium catalyst. youtube.com

The selective functionalization of polyhalogenated arenes is often achieved by exploiting the differential reactivity of carbon-halogen bonds. nih.gov The reactivity generally follows the trend C-I > C-Br > C-Cl, which correlates with the bond dissociation energies. nih.govmdpi.com This inherent difference allows for chemoselective cross-coupling reactions, where the most reactive bond (typically C-I) undergoes reaction first, leaving the other halogen atoms available for subsequent transformations. nih.govmdpi.com For instance, in a molecule like this compound, the C-I bond is the most susceptible to oxidative addition by a palladium(0) catalyst, allowing for selective functionalization at the 1-position.

The choice of ligand and catalyst system is crucial for achieving high selectivity and efficiency in the cross-coupling of polyhalogenated substrates. escholarship.orgacs.org Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biarylphosphines like RuPhos and XPhos, have proven effective in promoting the coupling of sterically hindered and less reactive aryl chlorides. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, with catalysts like Pd-PEPPSI-IPr showing excellent activity in coupling sterically demanding substrates. nih.govnih.gov

The development of specialized catalyst systems allows for unconventional site-selectivity, sometimes overriding the inherent reactivity of the carbon-halogen bonds. nih.gov For example, specific ligand- and additive-controlled reactions can direct the coupling to a less reactive position, providing access to otherwise difficult-to-synthesize isomers. escholarship.orgacs.orgnih.gov

Table 1: Examples of Ligands for Selective Palladium-Catalyzed Cross-Coupling

| Ligand Name | Abbreviation | Typical Application |

| Tri-tert-butylphosphine | P(tBu)₃ | Coupling of aryl chlorides |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | Coupling of sterically hindered substrates |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | General catalyst for various cross-couplings |

| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | IPr | Ligand for sterically demanding couplings |

Intramolecular cross-coupling reactions of polyhalogenated substrates provide a powerful strategy for the synthesis of extended π-conjugated systems, such as polycyclic aromatic hydrocarbons and functionalized heterocycles. mdpi.com This approach, known as annulative π-extension, involves the formation of new rings by creating carbon-carbon bonds between two reactive sites within the same molecule. The regioselectivity of these reactions is critical and can be controlled by the nature of the catalyst, ligands, and reaction conditions.

Copper-Mediated Coupling Reactions (e.g., Ullmann Condensation)

Copper-mediated coupling reactions, particularly the Ullmann condensation, represent a classic and still relevant method for forming carbon-carbon and carbon-heteroatom bonds. acs.orgmdpi.com The Ullmann reaction typically involves the coupling of aryl halides in the presence of copper metal or a copper salt at elevated temperatures. mdpi.com The mechanism is thought to involve the formation of an organocuprate intermediate. mdpi.com While palladium catalysis often offers milder conditions and broader functional group tolerance, copper-based methods can be advantageous for specific transformations and are generally more cost-effective. mdpi.com These reactions can be applied to polyhalogenated benzenes, and like their palladium-catalyzed counterparts, selectivity can often be achieved based on the differential reactivity of the C-X bonds.

Emerging Metal-Catalyzed Methodologies for Polyhalogenated Benzene Derivatives

Research into the functionalization of polyhalogenated benzenes continues to evolve, with new catalytic systems being developed. elsevierpure.com Nickel-catalyzed cross-coupling reactions, for instance, have gained prominence as a cost-effective alternative to palladium. wikipedia.org Nickel catalysts can exhibit unique reactivity and selectivity profiles. wikipedia.org Furthermore, other transition metals like rhodium and iridium are being explored for their potential in catalyzing novel transformations of polyhalogenated arenes, including C-H activation and functionalization. nih.govrsc.org These emerging methodologies promise to expand the toolkit available to synthetic chemists for the precise and efficient modification of complex aromatic scaffolds. elsevierpure.com

Other Advanced Functionalization Pathways

Beyond traditional cross-coupling reactions, other advanced methods for the functionalization of polyhalogenated arenes are being investigated. youtube.com Direct C-H activation and functionalization, for example, offer a more atom-economical approach by avoiding the pre-functionalization required for cross-coupling partners. acs.org While challenging in the presence of multiple halogen substituents, regioselective C-H activation can be achieved through the use of directing groups or specialized catalysts. nih.govrsc.org These advanced pathways open up new avenues for the synthesis of highly substituted and structurally diverse benzene derivatives from readily available polyhalogenated starting materials.

Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgpressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgpressbooks.pub The negative charge of this intermediate is delocalized across the aromatic system and, crucially, is stabilized by electron-withdrawing groups positioned ortho or para to the site of attack. libretexts.orgpressbooks.pub The presence of these activating groups is often essential for the reaction to occur under viable conditions. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

Aryl halides are generally unreactive towards common SN1 and SN2 reaction pathways. wikipedia.org The SN1 mechanism is highly unfavorable as it would require the formation of a very unstable aryl cation, while the backside attack required for an SN2 reaction is sterically blocked by the benzene ring itself. wikipedia.org

For SNAr reactions, the reactivity of the leaving group does not always follow the trend of bond strength. The rate of reaction often increases with the electronegativity of the halogen (F > Cl > Br > I). wikipedia.org This is because the rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, accelerating the attack. wikipedia.org However, in some cases, particularly in the gas phase, the departure of the leaving group can become more significant, and bromide has been observed as the main leaving group over other potential anions. nih.govresearchgate.net

The table below summarizes findings from studies on SNAr reactions involving various halogenated aromatic compounds, illustrating the required conditions and outcomes.

| Halogenated Arene | Activating Group(s) | Nucleophile | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | 2,4-Dinitro | OH⁻ (in water) | Room Temperature | 2,4-Dinitrophenol | Not specified | wikipedia.org |

| p-Chloronitrobenzene | p-Nitro | OH⁻ | 130 °C | p-Nitrophenol | Not specified | libretexts.org |

| o-Chloronitrobenzene | o-Nitro | OH⁻ | 130 °C | o-Nitrophenol | Not specified | libretexts.org |

| m-Chloronitrobenzene | m-Nitro | OH⁻ | 130 °C | No reaction | 0% | libretexts.org |

| 1,2-Halonitrobenzenes | o-Nitro | Carbanions (e.g., from CH₃CN) | Gas Phase (Mass Spectrometry) | Products of SNAr-type reaction | Not specified | nih.gov |

Halogen-Exchange Reactions and Their Regioselectivity

Halogen-exchange reactions provide a powerful method for modifying polyhalogenated arenes, allowing for the selective introduction of different functionalities. The regioselectivity of these reactions—which halogen is replaced—is a critical consideration in synthetic planning. This selectivity is governed by the inherent reactivity differences of the carbon-halogen bonds and the reaction conditions employed.

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order of their bond dissociation energies: C–I > C–Br > C–Cl > C–F. acs.org This predictable trend allows for the selective functionalization of polyhalogenated arenes that contain different types of halogens. For instance, an aryl bromo-iodide can selectively undergo coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.

When a polyhalogenated arene contains identical halogens, regioselectivity is determined by more subtle electronic and steric factors. acs.org For example, in the cross-coupling of 1,3-dibromo arenes, halogen-metal exchange using reagents like butyllithium (B86547) is a well-documented method. thieme-connect.de The position of the exchange is influenced by the directing effects of other substituents on the ring. thieme-connect.de Similarly, for polyhalogenated heterocycles, the position of the heteroatom imparts an electronic bias that directs reactivity. nih.gov In many cases, selectivity is determined by a combination of the energy required to distort the C-X bond to the transition-state geometry and the electronic interaction between the arene's orbitals and the metal catalyst. acs.org

A specific synthesis for 1-bromo-3-chloro-5-iodobenzene (B84608) involves the reductive deamination of 4-bromo-2-chloro-6-iodoaniline, showcasing a multi-step synthesis where the final halogen arrangement is achieved prior to the removal of a directing amino group. acs.org While not a halogen-exchange reaction itself, it highlights the importance of strategic planning in the synthesis of such molecules. Another route to a polyhalogenated arene, 2-Bromo-4-chloro-1-iodobenzene, proceeds from 2-Bromo-4-chloroaniline via a Sandmeyer-type reaction, where a diazonium salt is displaced by iodide. chemicalbook.com

The following table presents examples of regioselective reactions on polyhalogenated arenes, demonstrating how reaction conditions can be tuned to target a specific halogen.

| Substrate | Reagents | Reaction Type | Major Product / Site of Reaction | Key Factor for Selectivity | Reference |

|---|---|---|---|---|---|

| 3-Substituted 1,2-Dibromo arenes | i-PrMgCl | Halogen-Metal Exchange | Exchange of Br ortho to the substituent | Directing effect of the substituent | thieme-connect.de |

| Polyhalogenated arenes with different halogens (e.g., bromo-iodo) | Pd Catalyst, Boronic Acid | Suzuki Coupling | Reaction at the C-I bond | Bond Dissociation Energy (C-I < C-Br) | acs.org |

| 1,3-Dichloroisoquinoline | Pd Catalyst, Coupling Partner | Cross-Coupling | Reaction at C1 | Distortion energy and electronic effects | acs.org |

| 3,5-Dichloroisothiazole-4-carbonitrile | Pd Catalyst, Boronic Acids | Suzuki-Miyaura Coupling | Selective coupling at C5 | Inherent electronic bias of the heterocycle | nih.gov |

| 2,4-Dibromopyridine | Coupling Partner | Cross-Coupling | Reaction at C4 is generally favored over C2 | Electronic bias in pyridine (B92270) ring | researchgate.net |

Reactivity and Mechanistic Pathways Involving 2 Bromo 3,4 Dichloro 1 Iodobenzene

Electrophilic Aromatic Substitution (EAS) Patterns in Highly Halogenated Systems

Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. byjus.comlibretexts.org The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org However, the presence of substituents on the benzene ring significantly influences both the rate of reaction and the orientation of the incoming electrophile. msu.edu

In the case of 2-bromo-3,4-dichloro-1-iodobenzene, the benzene ring is substituted with four halogen atoms. Halogens are a unique class of substituents in the context of EAS. They are considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. lumenlearning.comuci.edumasterorganicchemistry.com The order of reactivity for halogenated benzenes correlates with the electronegativity of the halogen; the more electronegative the halogen, the less deactivating it is. libretexts.orglibretexts.org

Despite being deactivators, halogens are ortho-, para-directors. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This is because the lone pairs of electrons on the halogen atom can be donated to the adjacent carbocation in the arenium ion intermediate via a resonance effect (+R). masterorganicchemistry.comlibretexts.org This resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the halogen substituent. libretexts.org The meta intermediate receives no such resonance stabilization. libretexts.org

For this compound, the ring is severely deactivated due to the cumulative inductive effect of the four halogens. Any electrophilic substitution would require harsh reaction conditions. libretexts.org The two available positions for substitution are C5 and C6. The directing effects of the four existing halogens would compete to determine the final position of the incoming electrophile, likely resulting in a mixture of products. Predicting the major product is complex and depends on the specific electrophile and reaction conditions.

Table 1: Influence of Halogen Substituents on Electrophilic Aromatic Substitution

| Halogen Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| -F, -Cl, -Br, -I | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

Investigation of Nucleophilic Aromatic Substitution (SNAr) on Densely Substituted Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing strong electron-withdrawing groups. The mechanism typically involves two steps: nucleophilic attack on the carbon atom bearing the leaving group to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the departure of the leaving group to restore the aromatic ring.

The presence of multiple halogens, as in this compound, renders the aromatic ring highly electron-deficient and thus strongly activated towards nucleophilic attack. The electron-withdrawing nature of the chloro, bromo, and iodo substituents facilitates the stabilization of the negatively charged Meisenheimer intermediate, a crucial factor for the reaction to proceed.

A critical aspect of SNAr on polyhalogenated compounds is the selectivity, which is primarily determined by two factors: the position of attack and the leaving group ability of the halogens. Nucleophilic attack is generally favored at positions that are ortho or para to strongly electron-withdrawing groups. In terms of leaving group ability, it is inversely related to the carbon-halogen bond strength. For aryl halides, the typical order of leaving group ability is I > Br > Cl > F. This trend suggests that the iodide at the C1 position would be the most likely to be displaced by a nucleophile, followed by the bromide at C2, and then one of the chlorides at C3 or C4. Therefore, under appropriate conditions, selective substitution of the iodine atom could be achieved.

Table 2: Relative Leaving Group Ability in Nucleophilic Aromatic Substitution

| Leaving Group | Carbon-Halogen Bond Strength | Relative Leaving Group Ability |

| I⁻ | Weakest | Best |

| Br⁻ | Intermediate | Good |

| Cl⁻ | Strong | Fair |

| F⁻ | Strongest | Poorest |

Halogen-Metal Exchange and Subsequent Electrophilic Trapping

Halogen-metal exchange is a powerful transformation in organic synthesis that converts aryl halides into organometallic reagents, such as aryllithiums or Grignard reagents. These reactions are typically performed at low temperatures using organolithium reagents, like n-butyllithium. The resulting organometallic compound acts as a potent nucleophile or a strong base and can be "trapped" by a variety of electrophiles (e.g., CO₂, aldehydes, ketones, esters), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

In polyhalogenated aromatic compounds like this compound, the selectivity of the halogen-metal exchange is highly predictable. The rate of exchange is dependent on the halogen, following the general trend: I > Br > Cl. This selectivity is attributed to a combination of factors, including the polarizability of the halogen and the strength of the carbon-halogen bond.

Consequently, when this compound is treated with an organolithium reagent, the exchange is expected to occur exclusively at the C-I bond. This generates a specific 2-bromo-3,4-dichlorophenyllithium intermediate. This highly reactive species can then be intercepted by an added electrophile to yield a single, regiochemically defined product. This selective reaction provides a reliable method for the functionalization of this polysubstituted arene at a specific position, bypassing the challenges associated with controlling regioselectivity in other reaction types like EAS.

Table 3: Selectivity in Halogen-Metal Exchange

| Carbon-Halogen Bond | Reactivity with Organolithium Reagents |

| C-I | Highest (most reactive) |

| C-Br | Intermediate |

| C-Cl | Lowest (least reactive) |

Rearrangement Reactions and Intramolecular Halogen Migration Studies

Rearrangement reactions in which a substituent moves from one position to another on an aromatic ring are well-documented phenomena, though less common than substitution reactions. For polyhalogenated aromatic compounds, the possibility of intramolecular halogen migration exists, often catalyzed by metals or proceeding under thermal or photochemical conditions.

While specific studies on rearrangement reactions of this compound are not widely reported, research on related systems provides insight into potential pathways. For instance, 1,2-halogen migrations have been observed in systems like haloallenyl ketones and alkynyl halides, typically facilitated by transition metal catalysts such as gold or ruthenium. masterorganicchemistry.com These processes often proceed through metal carbenoid or halirenium ion intermediates. masterorganicchemistry.com

For this compound, a hypothetical intramolecular halogen migration could involve the movement of one halogen atom to an adjacent carbon. Such a process would likely require significant energy input or a specific catalytic system to overcome the high activation barrier associated with breaking a carbon-halogen bond and disrupting the aromatic system. The relative propensity for migration would likely follow the inverse of the bond strengths (I > Br > Cl), making iodine the most likely candidate for migration. These rearrangements, if they could be controlled, would offer a route to isomers that are not accessible through direct synthesis.

Radical Pathways in the Transformations of this compound

In addition to ionic pathways, aryl halides can undergo reactions that proceed through radical intermediates. These reactions can be initiated by various means, including heat, light (photolysis), or single-electron transfer (SET) from a reductant. In the context of this compound, radical pathways would most likely be initiated by the cleavage of the weakest carbon-halogen bond.

The bond dissociation energies (BDEs) for carbon-halogen bonds on an aromatic ring follow the trend C-Cl > C-Br > C-I. The C-I bond is significantly weaker than the C-Br and C-Cl bonds, making it the most susceptible to homolytic cleavage. This cleavage would generate a 2-bromo-3,4-dichlorophenyl radical and an iodine radical.

Once formed, the 2-bromo-3,4-dichlorophenyl radical can participate in a variety of reactions. It can abstract a hydrogen atom from a solvent or another molecule, leading to the formation of 1-bromo-2,3-dichlorobenzene. Alternatively, it can be trapped by a radical scavenger or participate in radical-mediated coupling reactions. Reactions involving radical anions, formed by the addition of an electron to the aryl halide, can also lead to the expulsion of a halide ion, with iodide being the most facile leaving group.

Table 4: Average Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds in Aryl Halides

| Bond | Average BDE (kJ/mol) | Susceptibility to Radical Cleavage |

| C-I | ~272 | Highest |

| C-Br | ~335 | Intermediate |

| C-Cl | ~406 | Lowest |

Note: These are average values and can vary based on the specific molecular structure.

Selective Activation and Cleavage of Carbon-Halogen Bonds (C-X) in Multi-Halogenated Substrates

The presence of three different types of carbon-halogen bonds (C-I, C-Br, C-Cl) in this compound makes the selective activation and cleavage of a specific C-X bond a central challenge and opportunity in its chemistry. The ability to target one halogen over the others allows for stepwise, controlled functionalization of the aromatic core.

Selectivity is achieved by exploiting the inherent differences in reactivity of the C-X bonds under various reaction conditions.

Organometallic Chemistry: As discussed in section 3.3, halogen-metal exchange is highly selective for the C-I bond due to its higher reactivity with organolithium reagents. libretexts.orguomustansiriyah.edu.iq

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination rely on the oxidative addition of an aryl halide to a low-valent transition metal complex (e.g., of Palladium, Nickel, or Copper). libretexts.org The rate of this oxidative addition step is generally C-I > C-Br > C-Cl. lumenlearning.com This predictable reactivity allows for the selective coupling at the most reactive C-X bond. For this compound, a palladium-catalyzed cross-coupling reaction would be expected to occur preferentially at the C-I bond.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, selectivity is governed by leaving group ability, which also follows the trend I > Br > Cl. libretexts.org This allows for the selective displacement of the iodide ion by a strong nucleophile.

Radical Reactions: Pathways involving homolytic cleavage are most likely to occur at the weakest bond, which is the C-I bond.

By carefully choosing the reaction type and conditions, chemists can selectively cleave a specific carbon-halogen bond, enabling the synthesis of complex, highly substituted aromatic compounds from the this compound scaffold.

Table 5: Summary of Reaction Selectivity for C-X Bond Cleavage

| Reaction Type | Primary Selectivity | Mechanistic Basis |

| Halogen-Metal Exchange | C-I | Favorable kinetics for iodine exchange |

| Pd-Catalyzed Cross-Coupling | C-I > C-Br > C-Cl | Ease of oxidative addition |

| Nucleophilic Aromatic Substitution | C-I > C-Br > C-Cl | Leaving group ability |

| Radical Cleavage | C-I | Lowest bond dissociation energy |

Advanced Spectroscopic and Structural Characterization for Research Insights

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

While a specific crystal structure for 2-Bromo-3,4-dichloro-1-iodobenzene is not widely published, the analysis of related polyhalogenated benzene (B151609) structures reveals the critical role of intermolecular interactions in dictating crystal packing. acs.orgucl.ac.uk These interactions are primarily a combination of halogen bonds and π–π stacking. Halogen bonding is a noncovalent interaction where an electropositive region on a halogen atom (known as the σ-hole) interacts with a nucleophilic region on an adjacent molecule. nih.govrsc.org In this molecule, the iodine atom is the most potent halogen bond donor, followed by bromine and then chlorine. nih.govrsc.org The interplay between these various interactions governs the final solid-state architecture.

Table 1: Key Intermolecular Interactions in Polyhalogenated Benzenes

| Interaction Type | Description | Relative Strength |

| Halogen Bonding (X-Bonding) | A directional interaction between the electropositive σ-hole of a halogen atom (I, Br, Cl) and a Lewis base (e.g., another halogen or a π-system). | I > Br > Cl > F |

| π–π Stacking | An attractive, noncovalent interaction between aromatic rings. Can be face-to-face or offset. | Depends on substituent effects and geometry. |

| Dispersion Forces | Weak intermolecular forces arising from temporary fluctuations in electron density. Significant for heavy, polarizable atoms like iodine and bromine. | Increases with molecular size and polarizability. |

| Exchange Interactions | A quantum mechanical effect that arises from the Pauli exclusion principle, leading to repulsion at short distances but contributing to bonding at equilibrium distances. acs.orgaip.org | A fundamental component of the total interaction energy. acs.orgaip.org |

Research indicates that for heavily halogenated systems, halogen-π (X–π) and halogen-halogen interactions often dominate over traditional π–π stacking, leading to unique and predictable packing motifs. ucl.ac.uknih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Identification of Reaction Intermediates

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₂BrCl₂I), the mass spectrum exhibits a highly characteristic and complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). Iodine is monoisotopic (¹²⁷I).

The calculated monoisotopic mass is approximately 349.776 Da. The presence of one bromine and two chlorine atoms results in a series of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, which is a definitive signature for this combination of halogens. youtube.com

Table 4: Predicted Isotopic Pattern for the Molecular Ion of C₆H₂BrCl₂I

| Ion | Contributing Isotopes | Approx. m/z | Predicted Relative Intensity |

| M⁺ | C₆H₂⁷⁹Br³⁵Cl₂¹²⁷I | 350 | ~87% |

| [M+2]⁺ | C₆H₂⁸¹Br³⁵Cl₂¹²⁷I / C₆H₂⁷⁹Br³⁵Cl³⁷Cl¹²⁷I | 352 | 100% (Base Peak) |

| [M+4]⁺ | C₆H₂⁸¹Br³⁵Cl³⁷Cl¹²⁷I / C₆H₂⁷⁹Br³⁷Cl₂¹²⁷I | 354 | ~42% |

| [M+6]⁺ | C₆H₂⁸¹Br³⁷Cl₂¹²⁷I | 356 | ~7% |

Common fragmentation pathways for such molecules involve the sequential loss of halogen atoms, with the weakest carbon-halogen bond (C-I) typically breaking first, followed by C-Br and then C-Cl.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Analysis

For this compound, the key vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Aromatic C=C Ring Stretching: A series of bands in the 1300-1600 cm⁻¹ region. rsc.org

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 650-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring.

Carbon-Halogen Stretching: The C-X stretching frequencies are highly dependent on the mass of the halogen. These bands are typically strong in the IR and/or Raman spectra and are found in the fingerprint region.

Table 5: Expected Vibrational Frequency Ranges for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium |

| Aromatic C=C Stretch | 1570 - 1590, 1450 - 1480, 1350 - 1400 | Medium-Strong |

| C-H Out-of-Plane Bend | 800 - 880 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

| C-I Stretch | ~500 | Medium-Strong |

The combination of these spectroscopic techniques provides a complete and unambiguous characterization of the this compound molecule, offering crucial data for researchers in various fields of chemistry.

Applications of 2 Bromo 3,4 Dichloro 1 Iodobenzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of three different halogens on the benzene (B151609) ring makes 2-bromo-3,4-dichloro-1-iodobenzene a valuable starting material for the synthesis of intricate organic structures. The ability to selectively functionalize the iodo, bromo, and chloro positions through various coupling reactions provides a pathway to a wide array of derivatives.

Scaffold for the Construction of Diverse Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry and materials science. While direct examples of the use of this compound in the synthesis of indoles and carbazoles are not extensively documented in readily available literature, the chemistry of related di- and tri-halobenzenes provides a strong basis for its potential in this area. For instance, the synthesis of carbazoles often proceeds through the intramolecular cyclization of 2,2'-disubstituted biphenyls. beilstein-journals.org Palladium-catalyzed reactions of o-iodoanilines with silylaryl triflates have also proven to be an effective route to carbazoles. nih.gov General methods for synthesizing substituted indoles include the reaction of 2-iodoindoles with various coupling partners. core.ac.uknih.gov The presence of the reactive iodine and bromine atoms on this compound makes it a plausible candidate for similar palladium- or copper-catalyzed C-N bond-forming reactions, which are foundational in the synthesis of nitrogen-containing heterocycles like indoles and carbazoles. organic-chemistry.orgnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Potential Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Dichloro-bromo-carbazole | Intramolecular C-N coupling of a corresponding biphenyl (B1667301) amine derivative | Buchwald-Hartwig amination |

Building Block for Polyaromatic Hydrocarbons (PAHs) and Oligo-aryl Systems

The synthesis of polyaromatic hydrocarbons and oligo-aryl systems, such as biphenyls, frequently employs cross-coupling reactions where haloarenes are key reactants. The Suzuki-Miyaura coupling, which pairs a haloarene with an organoboron compound, is a prominent method for creating carbon-carbon bonds to form biphenyls and more extended aromatic systems. google.comresearchgate.netnih.gov

Given the reactivity hierarchy of its halogen substituents (I > Br > Cl), this compound can undergo sequential, site-selective cross-coupling reactions. For example, the iodine atom can be selectively coupled with an arylboronic acid under palladium catalysis, leaving the bromine and chlorine atoms intact for subsequent functionalization. This stepwise approach allows for the controlled construction of unsymmetrical bi- and oligo-aryl systems.

Table 2: Sequential Suzuki-Miyaura Coupling with this compound

| Step | Reactant | Catalyst/Conditions | Product |

|---|---|---|---|

| 1 | Arylboronic Acid 1 | Pd(PPh₃)₄, Base | 2-Bromo-3,4-dichloro-1-aryl-benzene |

Role in the Development of Organometallic Reagents and Catalysts

Organometallic reagents, such as Grignard and organolithium reagents, are fundamental tools in organic synthesis for forming new carbon-carbon bonds. youtube.com The preparation of these reagents typically involves the reaction of an alkyl or aryl halide with a metal. The presence of multiple halogens on this compound allows for the selective formation of organometallic species.

Due to the high reactivity of the carbon-iodine bond, treatment of this compound with magnesium or an alkyllithium reagent at low temperatures would be expected to selectively form the corresponding Grignard or organolithium reagent at the 1-position. This resulting organometallic intermediate, a 2-bromo-3,4-dichlorophenylmagnesium halide or the corresponding lithium species, can then be used in reactions with various electrophiles to introduce a new substituent at the original position of the iodine atom. This methodology provides a route to a variety of functionalized dichlorobromo-benzenes, which can serve as precursors for further synthetic elaborations.

Intermediate for Specialty Chemicals and Advanced Functional Materials

The unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of specialty chemicals and advanced functional materials. The ability to introduce different functional groups at specific positions on the benzene ring through the selective chemistry of its halogen atoms is critical for tuning the electronic and photophysical properties of target molecules.

For example, derivatives of this compound could find applications in the development of:

Liquid Crystals: The rigid, rod-like structures of substituted biphenyls and terphenyls, accessible from this starting material, are a common motif in liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): Highly substituted aromatic compounds are often used as hosts, emitters, or charge-transport materials in OLED devices. The carbazole (B46965) moiety, potentially accessible from this precursor, is a well-known building block for such materials due to its electronic properties. google.com

Agrochemicals and Pharmaceuticals: Halogenated aromatic compounds are prevalent in a wide range of biologically active molecules. The ability to selectively functionalize this compound provides a pathway to novel and complex structures for screening in drug discovery and agricultural applications.

While specific, large-scale industrial applications of this compound are not widely reported, its utility as a versatile building block in research and development for creating complex, highly functionalized aromatic compounds is clear.

Future Research Directions and Emerging Opportunities for 2 Bromo 3,4 Dichloro 1 Iodobenzene

Development of Sustainable and Greener Synthetic Routes for Highly Halogenated Arenes

The synthesis of polyhalogenated arenes, including 2-Bromo-3,4-dichloro-1-iodobenzene, traditionally relies on methods that can be resource-intensive and generate hazardous waste. A major focus for future research will be the development of more environmentally friendly and sustainable synthetic pathways. This includes exploring enzymatic and chemoenzymatic processes that can offer high selectivity under mild conditions, potentially reducing the need for harsh reagents and solvents. epa.gov

One promising approach involves the use of synergistic catalysis, where multiple catalysts work in concert to achieve a desired transformation with high efficiency and regioselectivity. pku.edu.cn For instance, combining a Brønsted acid with a protic solvent has been shown to facilitate the halogenation of arenes under mild conditions. pku.edu.cn Furthermore, the development of manufacturing platforms that convert plant-derived substances into essential chemicals, thereby reducing reliance on fossil fuels and minimizing emissions, represents a significant leap towards greener chemical production. epa.gov Research into utilizing renewable feedstocks, such as lignin, for the production of benzene (B151609) and its derivatives is also gaining traction, offering a potential long-term sustainable source for these important chemical scaffolds. nih.gov

Key Areas for Future Green Synthesis Research:

| Research Area | Potential Benefits |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. epa.gov |

| Synergistic Catalysis | Enhanced reaction rates and regioselectivity. pku.edu.cn |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. nih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. |

Exploration of Novel Catalytic Systems for Highly Selective C-X Bond Transformations

The presence of three distinct carbon-halogen bonds (C-I, C-Br, and C-Cl) in this compound offers a unique challenge and opportunity for selective functionalization. The development of novel catalytic systems that can precisely target and transform a specific C-X bond while leaving the others intact is a critical area of ongoing research.

Site-selective cross-coupling reactions of polyhalogenated arenes are highly sought after for constructing valuable molecules for medicinal, agrochemical, and materials applications. nih.govacs.org The reactivity of the halogens generally follows the trend I > Br > Cl, allowing for sequential functionalization. However, achieving high selectivity can be influenced by steric and electronic factors. nih.gov Future research will likely focus on the design of sophisticated catalysts, including those based on palladium, nickel, and copper, with tailored ligands that can fine-tune their reactivity and selectivity. For example, nickel-catalyzed cross-electrophile coupling has shown promise for selective C(sp2)−C(sp3) bond formation. acs.org

Emerging Catalytic Strategies:

| Catalytic System | Target Transformation | Significance |

| Ligand-Controlled Palladium Catalysis | Selective Sonogashira, Suzuki, and Buchwald-Hartwig couplings | Precise control over which halogen is substituted. |

| Nickel-Based Catalysts | Cross-electrophile coupling reactions | Formation of new carbon-carbon bonds under mild conditions. acs.org |

| Copper-Catalyzed Reactions | N-arylation and other coupling reactions | Cost-effective and versatile for various transformations. ossila.com |

| Photoredox Catalysis | Radical-mediated transformations | Access to novel reaction pathways and functional groups. |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

By training algorithms on vast datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. quora.comeurekalert.org This data-driven approach can reduce the number of trial-and-error experiments, saving time, resources, and minimizing waste. quora.com Researchers are developing systems that can not only design molecules with desired properties but also simultaneously suggest the most efficient synthetic routes from commercially available starting materials. asiaresearchnews.com This integration of AI in chemistry holds immense promise for accelerating scientific discovery and driving innovation. quora.com

Impact of AI and Machine Learning in Synthesis:

| Application | Description |

| Retrosynthesis Planning | AI algorithms can propose synthetic pathways by working backward from the target molecule. drugtargetreview.com |

| Reaction Condition Optimization | Machine learning models can predict the optimal temperature, solvent, and catalyst for a given reaction. quora.comnih.gov |

| Novel Reaction Discovery | AI can identify patterns in reaction data to predict new and previously unknown chemical transformations. |

| Property Prediction | Models can forecast the physicochemical and biological properties of new molecules designed from precursors like this compound. |

Expanding the Scope of Applications as a Precursor in Advanced Materials and Medicinal Chemistry Research

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a wide range of complex organic molecules with potential applications in advanced materials and medicinal chemistry.

In materials science, polyhalogenated aromatic compounds are precursors to organic semiconductors, liquid crystals, and flame-retardant materials. The ability to selectively functionalize the different halogen positions allows for the precise tuning of the electronic and physical properties of the resulting materials.

Potential Application Areas:

| Field | Specific Application |

| Materials Science | Synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional polymers. |

| Medicinal Chemistry | Development of new drug candidates for various therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders. ossila.comncert.nic.in |

| Agrochemicals | Design of novel pesticides and herbicides with improved efficacy and environmental profiles. |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Bromo-3,4-dichloro-1-iodobenzene?

Answer: The synthesis of polyhalogenated benzene derivatives typically involves sequential halogenation or coupling reactions. Key approaches include:

- Directed Halogenation: Use directing groups (e.g., boronic acids) to achieve regioselectivity. For example, bromination and iodination can be guided by steric and electronic effects, as seen in analogous Suzuki-Miyaura coupling precursors .

- Multi-Step Halogen Exchange: Replace less reactive halogens (e.g., chlorine) via Ullmann or Finkelstein reactions. Evidence from related dihalobenzene syntheses highlights the use of NaI/KI in polar aprotic solvents for iodine substitution .

Q. Table 1: Comparison of Synthetic Routes for Analogous Compounds

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Directed Iodination | 75–85 | DMF, NaI, 80°C, 12h | |

| Halogen Exchange | 60–70 | Acetone, KI, reflux, 24h |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: and NMR identify substitution patterns. Heavy halogens (Br, I) cause deshielding and splitting in aromatic regions .

- X-ray Crystallography: Resolves steric clashes and confirms regiochemistry. For example, monoclinic crystal systems (e.g., ) with unit cell parameters Å, Å, Å are typical for halogenated aromatics .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for Br/I .

Q. How should researchers purify this compound to >95% purity?

Answer:

Q. What safety protocols are critical when handling this compound?

Answer:

Q. How does the compound’s reactivity differ in cross-coupling reactions compared to less-halogenated analogs?

Answer:

- Reduced Reactivity: Steric hindrance from multiple halogens slows Suzuki couplings. Use Pd(OAc)/SPhos catalysts for bulky substrates .

- Selective Functionalization: Iodine undergoes faster oxidative addition than Br/Cl, enabling sequential modifications .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Answer:

Q. What computational tools are used to predict the compound’s stability under varying conditions?

Answer:

Q. How should researchers resolve contradictions between GC and HPLC purity data?

Answer:

Q. What are the implications of crystal packing effects on the compound’s stability?

Answer:

Q. How is this compound utilized in synthesizing complex heterocycles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.